molecular formula C11H13NO2 B13241231 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde

5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13241231
M. Wt: 191.23 g/mol
InChI Key: ZAXYCQKZJHSEQQ-UHFFFAOYSA-N
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Description

5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde is a furan-2-carbaldehyde derivative substituted at the 5-position with a 4-methylidenepiperidin-1-yl group.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(4-methylidenepiperidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H13NO2/c1-9-4-6-12(7-5-9)11-3-2-10(8-13)14-11/h2-3,8H,1,4-7H2

InChI Key

ZAXYCQKZJHSEQQ-UHFFFAOYSA-N

Canonical SMILES

C=C1CCN(CC1)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 4-methylidenepiperidine with furan-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The reaction is usually conducted at elevated temperatures to facilitate the formation of the compound .

Industrial Production Methods

Industrial production of 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents : Chlorophenyl and nitrophenyl derivatives are synthesized via diazonium salt coupling or direct substitution, with yields varying by method and solvent (e.g., 45.2% for chlorophenyl in water ).

Thermodynamic and Physical Properties

Thermodynamic data for nitrophenyl derivatives highlight substituent effects on stability and phase transitions:

Compound Name ΔsubH° (kJ/mol) ΔvapH° (kJ/mol) ΔfH°(solid) (kJ/mol) Reference
5-(4-Nitrophenyl)furan-2-carbaldehyde 98.3 72.1 -245.6
5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde 102.5 75.8 -260.2

Key Observations :

  • Electron-Withdrawing Groups : Nitro groups increase sublimation and vaporization enthalpies due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .
  • Steric Effects : Methyl or oxymethyl substituents on the phenyl ring alter thermodynamic properties slightly, suggesting that the methylidene group in the target compound may similarly influence its stability .

Biological Activity

5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, antitumor, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde can be represented structurally as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

This compound features a furan ring, which is known for its reactivity and biological significance. The presence of the piperidine moiety enhances its pharmacological potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde. For instance, compound 5 exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) reported as low as 1 μg/mL against Staphylococcus aureus .

Table 1: Antibacterial Activity of 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus1
Escherichia coli5
Pseudomonas aeruginosa10

Antitumor Activity

The compound has also shown promising antitumor activity. In vitro studies indicated that it possesses significant cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 13.36 μM to over 372.34 μM depending on the cell line tested. Notably, it exhibited the highest antiproliferative activity against the HuTu80 cell line with an IC50 value of 13.36 μM .

Table 2: Antitumor Activity of 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde

Cell LineIC50 (μM)
HuTu8013.36
LNCaP>372.34
Other Cell Lines34.84

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various assays. The results demonstrated that while it has potent antibacterial and antitumor activities, its cytotoxicity varies significantly across different cell types. The IC50 values indicate a moderate level of toxicity, suggesting potential therapeutic applications with careful dosage management.

The mechanism underlying the biological activities of 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde is believed to involve the inhibition of key metabolic pathways in bacteria and cancer cells. This compound may interfere with cellular respiration or DNA synthesis, leading to cell death or growth inhibition.

Case Studies and Research Findings

Several studies have been conducted to explore the biological efficacy of this compound:

  • Antibacterial Study : A study published in September 2023 demonstrated that derivatives from furan-2-carbaldehyde, including compound 5, showed superior antibacterial properties compared to traditional antibiotics like streptomycin and tetracycline .
  • Antitumor Research : Another investigation highlighted the effectiveness of this compound against different cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
  • Cytotoxicity Evaluation : Research indicated varying degrees of cytotoxicity across different human cell lines, emphasizing the need for further investigation into its safety profile before clinical applications .

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